Cas no 946278-12-2 (5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile)

5-4-(4-Fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a specialized heterocyclic compound featuring a piperazine core linked to a fluorobenzoyl group and a propoxyphenyl-substituted oxazole carbonitrile moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting CNS or receptor-modulated pathways. The fluorobenzoyl and propoxyphenyl groups enhance lipophilicity and binding affinity, while the oxazole-carbonitrile framework offers stability and synthetic versatility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in developing bioactive molecules. The compound’s purity and consistent synthesis ensure reliability for research applications.
5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile structure
946278-12-2 structure
商品名:5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
CAS番号:946278-12-2
MF:C24H23FN4O3
メガワット:434.462828874588
CID:5429513

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
    • 5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
    • インチ: 1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3
    • InChIKey: JKJRDRBKCAEWCL-UHFFFAOYSA-N
    • ほほえんだ: O1C(N2CCN(C(=O)C3=CC=C(F)C=C3)CC2)=C(C#N)N=C1C1=CC=C(OCCC)C=C1

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3309-0207-5mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3309-0207-20μmol
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3309-0207-2mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3309-0207-4mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3309-0207-25mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3309-0207-1mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3309-0207-15mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3309-0207-20mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3309-0207-50mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3309-0207-3mg
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
946278-12-2 90%+
3mg
$63.0 2023-04-26

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 関連文献

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrileに関する追加情報

5-4-(4-Fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: A Comprehensive Overview

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, also known by its CAS number 946278-12-2, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates several key functional groups, including a piperazine ring, a fluoro-substituted benzoyl group, and an oxazole moiety, which collectively contribute to its versatile chemical properties.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. The incorporation of the piperazine ring is particularly noteworthy, as it is a common structural motif in many bioactive compounds. Piperazine's ability to form hydrogen bonds and its flexibility make it an ideal component for drug design. The presence of the fluorobenzoyl group adds electronic diversity to the molecule, enhancing its interactions with biological targets. Additionally, the propoxyphenyl substituent introduces hydrophobicity and potentially improves the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of this compound as a modulator of various biological pathways. For instance, research has demonstrated its ability to inhibit certain kinases and enzymes involved in disease progression. The oxazole moiety within the molecule plays a critical role in stabilizing these interactions due to its aromaticity and electron-withdrawing properties. Furthermore, the nitrile group at the 4-position of the oxazole ring contributes to the compound's stability and bioavailability.

The structural complexity of this compound also makes it an attractive candidate for further modification and optimization. By altering substituents on the piperazine or phenyl rings, chemists can explore a wide range of biological activities. For example, substituting the fluorine atom with other halogens or electron-donating groups could significantly alter the compound's pharmacodynamic profile. Similarly, modifying the propoxy group could enhance solubility or improve tissue penetration.

In terms of applications, this compound holds promise in several therapeutic areas. Its ability to target specific protein-protein interactions makes it a potential candidate for treating conditions such as cancer, inflammation, and neurodegenerative diseases. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize lead compounds like this one more efficiently.

The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating insights from synthetic chemistry, pharmacology, and computational modeling, researchers can accelerate the progression from early leads to clinical candidates.

In conclusion, 5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, with its unique structure and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in various disease areas.

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